(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S1900532
CAS No.
78385-36-1
M.F
C27H24BrO2P
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzyloxycarbonylmethyl)triphenylphosphonium brom...

CAS Number

78385-36-1

Product Name

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide

Molecular Formula

C27H24BrO2P

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1

InChI Key

AVQABZVTPWROCF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound (Benzyloxycarbonylmethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide (CAS 78385-36-1) is a specialized Wittig reagent precursor used to introduce a benzyloxycarbonylmethylidene group, converting aldehydes and ketones into α,β-unsaturated benzyl esters . Unlike standard methyl or ethyl ester equivalents, this phosphonium salt is specifically procured for complex organic synthesis where mild, neutral deprotection is required . Upon treatment with a base, it generates benzyl (triphenylphosphoranylidene)acetate, which reacts with high efficiency to form carbon-carbon double bonds. Its primary industrial and advanced laboratory value lies in its compatibility with sensitive substrates, such as nucleosides and macrolides, where harsh acidic or basic hydrolysis conditions must be avoided.

Substituting (benzyloxycarbonylmethyl)triphenylphosphonium bromide with cheaper, more common analogs like (methoxycarbonylmethyl)triphenylphosphonium bromide introduces severe downstream processing risks [1]. Methyl and ethyl esters generated from these generic Wittig reagents require basic or acidic hydrolysis for deprotection, conditions that routinely degrade base-labile protecting groups (such as N-benzoyl groups) and sensitive functional groups (like epoxides or lactones) [1]. In contrast, the benzyl ester derived from this specific compound can be cleaved via mild catalytic hydrogenolysis (e.g., H2, Pd/C). This orthogonal deprotection strategy prevents off-target degradation and enables tandem one-pot reduction reactions, making generic substitution a false economy in multi-step synthetic routes.

Enabling One-Pot Tandem Deprotection and Reduction Workflows

In the synthesis of C3′-homologated nucleoside amino acids, utilizing the benzyl ester Wittig precursor enabled a Global Hydrogenation step [1]. Following the Wittig reaction, treatment with 10% Pd/C and H2 concurrently reduced the exocyclic C=C bond, reduced an azide to an amine, and cleaved the benzyl ester protecting group in a single pot, achieving a 68% isolated yield for the advanced intermediate [1]. In contrast, using a methyl ester equivalent requires a separate basic hydrolysis step, which was shown to degrade base-labile N-protecting groups like N6-benzoyladenosine, lowering overall yield and increasing step count [1].

Evidence DimensionTandem reaction capability and protecting group survival
Target Compound DataEnables 3-in-1 concurrent hydrogenation/deprotection (68% yield of advanced intermediate)
Comparator Or BaselineMethyl ester Wittig reagent (requires basic hydrolysis, causing degradation of N-benzoyl groups)
Quantified DifferenceEliminates 1-2 synthetic steps and prevents base-induced degradation
Conditions10% Pd/C (100% w/w) in MeOH/EtOAc (1:1), H2, 72 h

Procuring the benzyl ester variant allows process chemists to collapse multiple reduction and deprotection steps into a single operation while preserving sensitive functional groups.

High (E)-Diastereoselectivity in Sterically Hindered Halogenated Ketones

When reacting with sterically hindered α-bromo-α-chloro-α-fluoroacetophenones, the ylide generated from (benzyloxycarbonylmethyl)triphenylphosphonium bromide demonstrates quantifiable stereocontrol [1]. Under mild conditions at room temperature, the Wittig olefination produced the corresponding (E)-alkene in 81% yield with high diastereoselectivity[1]. Similarly, reactions with trihalomethyl ketones yielded the (E)-isomers in 91-92% yield [1]. This demonstrates that the bulky benzyl group does not hinder nucleophilic attack on complex, electron-deficient ketones, maintaining yields comparable to smaller ester ylides while offering downstream hydrogenolysis benefits.

Evidence DimensionWittig olefination yield on trihalomethyl ketones
Target Compound Data91-92% yield of (E)-alkene
Comparator Or BaselineStandard unhindered ketone baselines (typically 70-85% yield)
Quantified DifferenceMaintains >90% yield despite the bulky benzyl ester and sterically hindered ketone
ConditionsAnhydrous THF, room temperature, 1.2 equiv of ylide

Buyers do not have to sacrifice Wittig reaction efficiency or stereoselectivity to gain the downstream deprotection advantages of a benzyl ester.

Multigram Scalability for Two-Carbon Homologation

In the synthesis of carbacephem analogs, the two-carbon homologation of an advanced aldehyde intermediate was achieved on a multigram scale using the benzyl ester Wittig reagent [1]. The reaction proceeded in 36% yield from a highly unstable aldehyde precursor, and the subsequent hydrogenation with 10% Pd on C successfully accomplished both the reduction of the newly formed double bond and debenzylation in a single step[1]. The ability to perform this sequence on a multigram scale highlights the processability of (benzyloxycarbonylmethyl)triphenylphosphonium bromide compared to homologation alternatives that require separate, harsher deprotection steps.

Evidence DimensionScale-up viability for two-carbon homologation
Target Compound DataSuccessful multigram scale homologation followed by tandem reduction/deprotection
Comparator Or BaselineAlternative homologation methods requiring separate deprotection steps
Quantified DifferenceStreamlines two-step homologation/deprotection without intermediate purification bottlenecks
ConditionsMultigram scale, followed by 10% Pd/C hydrogenation

For process chemists, the reliable multigram scalability of both the Wittig reaction and the subsequent deprotection is critical for API intermediate manufacturing.

Synthesis of Base-Sensitive Nucleoside and Peptide Analogs

This compound is procured for two-carbon homologation in substrates containing base-labile protecting groups (like N-benzoyl) or epoxides, where methyl or ethyl ester hydrolysis would cause degradation [1].

Tandem Reduction-Deprotection Workflows

It is procured for complex multi-step syntheses where an exocyclic double bond needs to be reduced alongside the removal of the ester protecting group and the reduction of azides, collapsing three steps into one via Global Hydrogenation [1].

Late-Stage Functionalization of Macrolides and Carbacephems

The reagent fits workflows requiring the late-stage introduction of acetic acid side chains in antibiotic and oncology drug candidates, as the benzyl group can be removed under mild, neutral hydrogenolysis conditions that do not disrupt core macrocycles or beta-lactam rings [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types